molecular formula C8H8BF3O3 B1461899 2-Methyl-4-(trifluoromethoxy)phenylboronic acid CAS No. 850033-39-5

2-Methyl-4-(trifluoromethoxy)phenylboronic acid

Cat. No. B1461899
CAS RN: 850033-39-5
M. Wt: 219.96 g/mol
InChI Key: VZNGQLGNHIYWOD-UHFFFAOYSA-N
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Description

“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is a boronic acid derivative with the molecular formula C8H8BF3O2 . It has an average mass of 203.954 Da and a monoisotopic mass of 204.056946 Da . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is planar with a minor bend around the C-B bond . The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .


Physical And Chemical Properties Analysis

“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is a white powder . It has a molecular weight of 203.96 .

Scientific Research Applications

Synthesis of Biologically Active Molecules

“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is used as a reactant in the synthesis of various biologically active molecules . This includes the production of lactate dehydrogenase inhibitors, nitro-phenoxybenzoic acid derivatives, and PA-824 analogs .

Lactate Dehydrogenase Inhibitors: These inhibitors are used against cancer cell proliferation . Lactate dehydrogenase plays a key role in the metabolism of cancer cells, and its inhibition can potentially slow down or stop the growth of these cells .

PA-824 Analogs: These analogs are used as antituberculosis drugs . Tuberculosis is a serious infectious disease, and the development of new drugs is crucial in the fight against it .

Suzuki-Miyaura Cross-Coupling Reactions

“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is also involved in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds, which are common structural units in pharmaceuticals, agrochemicals, and organic materials .

Synthesis of 2-Trifluoromethyl Aryl or Heteroaryl Derivatives

This compound can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . These derivatives have potential applications in medicinal chemistry due to their bioisosteric properties .

Synthesis of 4-(2-Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine

“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine . This compound is a potential antagonist of corticotropin-releasing hormone, which plays a key role in the body’s response to stress .

Safety and Hazards

This compound may cause serious eye irritation, skin irritation, and respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

[2-methyl-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-5-4-6(15-8(10,11)12)2-3-7(5)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNGQLGNHIYWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660292
Record name [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(trifluoromethoxy)phenylboronic acid

CAS RN

850033-39-5
Record name [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(trifluoromethoxy)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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